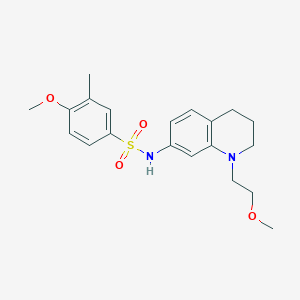

4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline moiety substituted at the 7-position. The structure includes a methoxy group at the 4-position and a methyl group at the 3-position of the benzene ring.

Properties

IUPAC Name |

4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-15-13-18(8-9-20(15)26-3)27(23,24)21-17-7-6-16-5-4-10-22(11-12-25-2)19(16)14-17/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDIARZOEPPWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

Introduction of the Methoxyethyl Group: The tetrahydroquinoline intermediate is then alkylated with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

Sulfonamide Formation: The final step involves the reaction of the substituted tetrahydroquinoline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. It can be used to study the inhibition of bacterial enzymes and the development of new antibiotics.

Medicine

Medically, the compound may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide likely involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide with analogous sulfonamide derivatives reported in recent studies. Key differences in substituents, molecular weight, solubility, and bioactivity are highlighted.

Structural and Functional Insights

- The 4-methoxy and 3-methyl groups on the benzene ring may improve solubility compared to purely hydrophobic substituents (e.g., 4-CH₃ in ), though experimental confirmation is lacking.

- Bioactivity Trends: Compounds with heterocyclic appendages (e.g., oxazole, thiazole) exhibit stronger antimicrobial activity, as seen in and . The target compound’s tetrahydroquinoline moiety could mimic these effects but with improved pharmacokinetics due to reduced ring strain. Sulfonamide positioning: The 7-position substitution on tetrahydroquinoline may favor interactions with bacterial dihydropteroate synthase (DHPS), a common sulfonamide target .

Biological Activity

4-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, a tetrahydroquinoline moiety, and a benzenesulfonamide functional group. This unique combination of functional groups is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 376.47 g/mol. Its structure can be visualized as follows:

- Methoxy Group : Enhances solubility and reactivity.

- Tetrahydroquinoline Moiety : Contributes to potential pharmacological properties.

- Benzenesulfonamide Group : Known for its biological activity, particularly in pharmaceutical applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group mimics natural substrates of target enzymes, potentially leading to inhibition of enzyme activity and modulation of signal transduction pathways. This interaction may contribute to various therapeutic effects, including anti-inflammatory and antimicrobial activities.

Anticancer Activity

Research has indicated that derivatives similar to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, studies on related compounds have shown effective inhibition against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colorectal cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .

Data Tables

| Biological Activity | Cell Line | IC50 (μmol/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | A-549 | 0.04 | |

| Antiproliferative | MCF7 | 0.06 | |

| Anticancer | HCT-116 | 0.08 |

Case Studies

- In Vitro Studies : A series of experiments demonstrated that the compound significantly inhibited cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest at the G(2)/M phase.

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates without significant neurotoxicity, indicating a favorable therapeutic window .

Q & A

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer: The synthesis of this sulfonamide derivative can be optimized using a multi-step approach. For example, a similar sulfonamide (N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide) was synthesized in three steps with an overall yield of 75–84% by starting from 4-(diethylamino)benzaldehyde and p-toluidine. Key steps include:

- Step 1: Formation of the Schiff base via condensation of the aldehyde and amine.

- Step 2: Reduction to generate the secondary amine.

- Step 3: Sulfonylation using a benzenesulfonyl chloride derivative.

Reaction conditions (e.g., solvent, temperature, and catalyst) should be systematically varied to improve yield. Chromatographic purification and recrystallization are critical for isolating high-purity intermediates .

Q. What techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous structural determination. For instance, related sulfonamides (e.g., 4-methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide) were characterized using single-crystal X-ray diffraction, revealing bond angles, torsion angles, and hydrogen-bonding networks .

- Spectroscopic methods : Use / NMR to confirm substituent positions and assess purity. FT-IR can validate sulfonamide (-SONH-) and methoxy (-OCH) functional groups .

Q. How should initial biological activity screening be designed?

Methodological Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC values.

- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Mechanistic insights : Preliminary molecular docking can predict interactions with targets like tubulin or topoisomerases, guided by structural analogs with known mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in the methoxyethyl group (e.g., replacing with ethoxyethyl or cyclopropylethyl) to assess steric/electronic effects.

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) at the 3-methyl position of the benzenesulfonamide moiety to enhance binding affinity.

- Biological evaluation : Compare analogs in dose-response assays and correlate activity with computational parameters (e.g., logP, polar surface area). For example, modifying the tetrahydroquinoline ring in related compounds improved selectivity for CB2 receptors over CB1 .

Q. What advanced analytical methods resolve contradictions in pharmacological data?

Methodological Answer:

- Orthogonal assays : If cytotoxicity data conflicts between MTT and apoptosis assays, use flow cytometry (Annexin V/PI staining) to confirm apoptotic vs. necrotic pathways.

- Metabolic stability : Address discrepancies in in vitro vs. in vivo efficacy by conducting microsomal stability studies (e.g., liver microsomes + NADPH) to identify metabolic hotspots.

- Structural validation : Re-examine crystal structures or perform DFT calculations to rule out conformational changes affecting activity .

Q. How can researchers design experiments to elucidate the mechanism of action?

Methodological Answer:

- Target identification : Use affinity chromatography or pull-down assays with a biotinylated derivative of the compound to isolate binding proteins from cell lysates.

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK, PI3K/Akt).

- In vivo models : Validate findings in xenograft models, monitoring tumor growth inhibition and biomarker expression (e.g., Ki-67 for proliferation). Reference studies on 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, which inhibited tubulin polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.